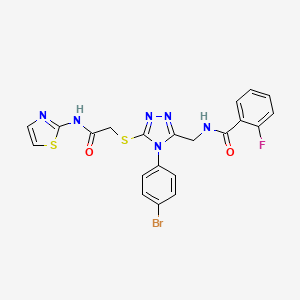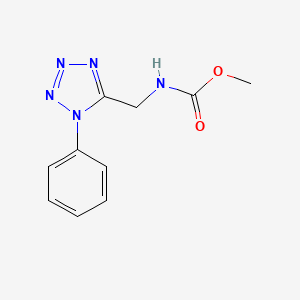
metil ((1-fenil-1H-tetrazol-5-il)metil)carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is an organic compound that features a tetrazole ring, a phenyl group, and a carbamate moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values
Aplicaciones Científicas De Investigación
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:
Mecanismo De Acción
Target of Action
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, also known as methyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, is a compound that has been synthesized for its potential biological applications Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
The tetrazole moiety in the compound is known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for n-glucuronidation .
Pharmacokinetics
The tetrazole moiety in the compound is known to be more soluble in lipids than carboxylic acids, which suggests that it may have good bioavailability due to its ability to penetrate cell membranes .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate are largely determined by the tetrazole ring. Tetrazoles are known to interact with various enzymes, proteins, and other biomolecules . The tetrazole ring is considered a biomimic of the carboxylic acid functional group, which allows it to participate in a variety of biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is not well-defined. The tetrazole ring is known to participate in a variety of binding interactions with biomolecules . It can act as a ligand, forming complexes with metal ions . This suggests that methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate could potentially interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
Tetrazoles are known to be resistant to biological degradation, suggesting that this compound could exhibit stability over time .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound could potentially be involved in similar metabolic pathways.
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids , which could potentially influence the transport and distribution of this compound.
Subcellular Localization
The lipid solubility of tetrazolate anions suggests that this compound could potentially penetrate cell membranes and localize within various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and transition metals, under controlled conditions to ensure the formation of the tetrazole ring.
For the specific synthesis of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, the phenyl group is introduced via a suitable phenyl-substituted nitrile. The carbamate group is then added through a reaction with methyl chloroformate or a similar reagent under basic conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives, including methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, often involves large-scale cycloaddition reactions using automated reactors. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Substitution: The phenyl group and the carbamate moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles or nucleophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole: Lacks the carbamate group but shares the tetrazole and phenyl moieties.
Methyl carbamate: Contains the carbamate group but lacks the tetrazole and phenyl moieties.
Tetrazole derivatives: Various compounds with different substituents on the tetrazole ring.
Uniqueness
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is unique due to the combination of the tetrazole ring, phenyl group, and carbamate moiety. This combination imparts specific chemical and biological properties that are not observed in simpler tetrazole or carbamate compounds .
Propiedades
IUPAC Name |
methyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-10(16)11-7-9-12-13-14-15(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSRAXVDFNWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
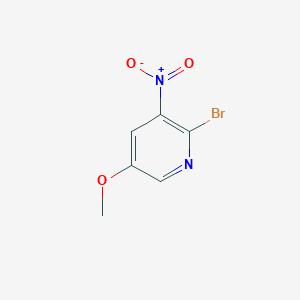


![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)

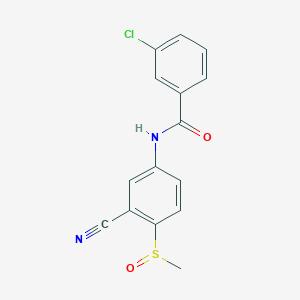
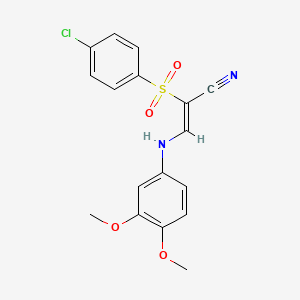
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2490537.png)
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2490538.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/new.no-structure.jpg)
![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)
![N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2490545.png)
